molecular formula C10H12O2 B15224222 (Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one

(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one

Cat. No.: B15224222
M. Wt: 164.20 g/mol
InChI Key: KWQRCKPIIWRWPI-FPLPWBNLSA-N
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Description

(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one is a chemical compound with a unique structure characterized by a hydroxymethylene group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one typically involves the reaction of a suitable precursor with a formylating agent. One common method involves the use of ethyl formate and sodium hydride in an organic solvent such as benzene, followed by refluxing the mixture to obtain the desired product . The reaction conditions are carefully controlled to ensure the formation of the Z-isomer, which is stabilized by hydrogen bonding with the carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the hydroxymethylene group to a hydroxyl group or further to a methyl group.

    Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through functional group transformations .

Biology and Medicine

Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of bioactive molecules .

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its reactivity allows for the incorporation of functional groups that can enhance the performance of the final product .

Mechanism of Action

The mechanism of action of (Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxymethylene group can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxymethylenecyclohexanone
  • 2-Hydroxymethylene-17alpha-ethinyl-17beta-hydroxy-19-nor-4-androsten-3-one
  • 2-[(Z)-Hydroxymethylene]cyclopentanone

Uniqueness

(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of both a hydroxymethylene group and a vinyl group on a cyclohexenone ring. This combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(6Z)-4-ethenyl-6-(hydroxymethylidene)-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C10H12O2/c1-3-10(2)5-4-9(12)8(6-10)7-11/h3-5,7,11H,1,6H2,2H3/b8-7-

InChI Key

KWQRCKPIIWRWPI-FPLPWBNLSA-N

Isomeric SMILES

CC1(C/C(=C/O)/C(=O)C=C1)C=C

Canonical SMILES

CC1(CC(=CO)C(=O)C=C1)C=C

Origin of Product

United States

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